

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Pyrrolidino)propionitrile

Cat. No.: B1330160

[Get Quote](#)

This technical guide provides a comprehensive overview of the core properties of **3-(1-Pyrrolidino)propionitrile**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, outlines a standard synthesis protocol, and presents relevant safety and spectral data.

Chemical and Physical Properties

3-(1-Pyrrolidino)propionitrile, also known as 1-(2-cyanoethyl)pyrrolidine, is a tertiary amine and a nitrile. Its core structure consists of a pyrrolidine ring N-substituted with a propionitrile group.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	26165-45-7 [1] [2]
Molecular Formula	C ₇ H ₁₂ N ₂ [1] [2]
Molecular Weight	124.18 g/mol [1] [2]
IUPAC Name	3-(pyrrolidin-1-yl)propanenitrile
Synonyms	1-(2-Cyanoethyl)pyrrolidine, N-(2-Cyanoethyl)pyrrolidine, β-Pyrrolidinopropionitrile

Table 2: Physical Properties

Property	Value	Source
Boiling Point	132-133 °C at 10 mmHg	--INVALID-LINK--
Density	1.04 g/cm ³	--INVALID-LINK--
Flash Point	104-105 °C at 15 mmHg	--INVALID-LINK--
Refractive Index	1.466	--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-(1-Pyrrolidino)propionitrile**. Below are the expected spectral features.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.75	t	2H	-CH ₂ -CN
~ 2.60	t	2H	-N-CH ₂ -
~ 2.50	m	4H	Pyrrolidine -CH ₂ -N-CH ₂ -
~ 1.75	m	4H	Pyrrolidine -CH ₂ -CH ₂ -

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 119	-C≡N
~ 54	Pyrrolidine -CH ₂ -N-CH ₂ -
~ 50	-N-CH ₂ -
~ 23	Pyrrolidine -CH ₂ -CH ₂ -
~ 16	-CH ₂ -CN

Table 5: Key IR Absorption Bands

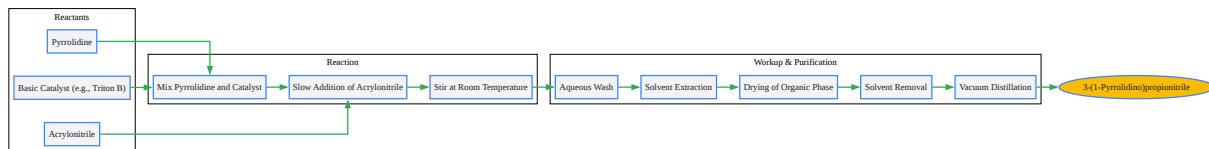
Wavenumber (cm ⁻¹)	Functional Group
~ 2245	C≡N (Nitrile)
~ 2960-2800	C-H (Aliphatic)
~ 1465	C-H (Bend)
~ 1100	C-N (Stretch)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 124. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the pyrrolidine ring.

Experimental Protocols

Synthesis of 3-(1-Pyrrolidino)propionitrile via Cyanoethylation

The most common method for the synthesis of **3-(1-Pyrrolidino)propionitrile** is the cyanoethylation of pyrrolidine with acrylonitrile. This reaction is a Michael addition.


Materials:

- Pyrrolidine

- Acrylonitrile
- Triton B (40% in methanol) or another suitable basic catalyst
- Diethyl ether or other suitable solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Distillation apparatus

Procedure:

- To a stirred solution of pyrrolidine (1.0 equivalent) in a suitable solvent such as dioxane or in the absence of a solvent, add a catalytic amount of Triton B.
- Cool the mixture in an ice bath.
- Slowly add acrylonitrile (1.0 equivalent) dropwise to the mixture, maintaining the temperature below 20 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, remove the catalyst by washing the reaction mixture with water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **3-(1-Pyrrolidino)propionitrile**.

[Click to download full resolution via product page](#)

Synthesis Workflow

Biological Activity and Drug Development Potential

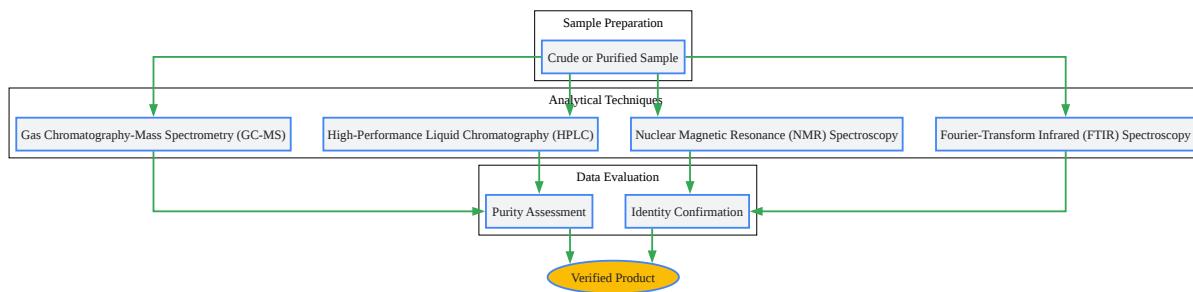
While the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, there is limited publicly available information on the specific biological activities or signaling pathway interactions of **3-(1-Pyrrolidino)propionitrile** itself. The pyrrolidine ring is valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can lead to favorable interactions with biological targets.[3][4]

Compounds containing the pyrrolidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The presence of the nitrile group in **3-(1-Pyrrolidino)propionitrile** can also influence its biological properties, as nitriles can act as hydrogen bond acceptors or be metabolized to other functional groups.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of **3-(1-Pyrrolidino)propionitrile**. Its structural similarity to other pharmacologically active pyrrolidine derivatives suggests it could be a valuable starting point for the synthesis of novel drug candidates.

Safety Information

3-(1-Pyrrolidino)propionitrile is a chemical that requires careful handling.


Table 6: Hazard Information

Hazard	Description
GHS Pictograms	
Signal Word	Danger
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Quality Control and Analytical Workflow

Ensuring the purity and identity of **3-(1-Pyrrolidino)propionitrile** is essential for its use in research and development. A typical quality control workflow would involve a combination of spectroscopic and chromatographic techniques.

[Click to download full resolution via product page](#)

Quality Control Workflow

This workflow ensures that the synthesized compound meets the required specifications for subsequent applications. Purity is typically assessed by GC or HPLC, while identity is confirmed by NMR, IR, and MS, comparing the obtained data with reference spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1-PYRROLIDINO)PROPIONITRILE | 26165-45-7 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330160#3-1-pyrrolidino-propionitrile-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com